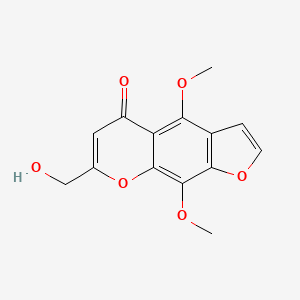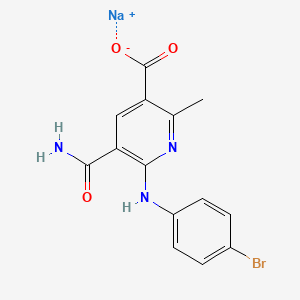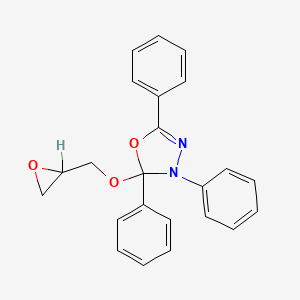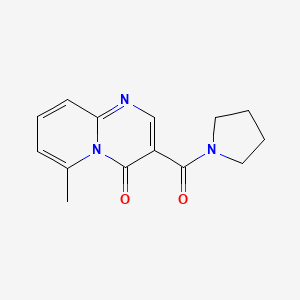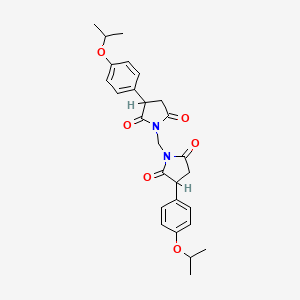
N,N'-Methylenebis(p-isopropoxyphenylsuccinimide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) is a chemical compound with the molecular formula C27H30N2O6 It is known for its unique structure, which includes two p-isopropoxyphenyl groups connected by a methylene bridge to a succinimide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) typically involves the reaction of p-isopropoxyphenylsuccinimide with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two p-isopropoxyphenylsuccinimide molecules. The reaction conditions often include:
Temperature: Moderate heating (around 70°C)
Catalyst: Acidic catalyst such as hydrochloric acid
Solvent: A suitable organic solvent like dichloromethane
Industrial Production Methods
In an industrial setting, the production of N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency, often involving:
- Automated mixing and heating systems
- Real-time monitoring of reaction conditions
- Purification steps such as recrystallization or chromatography
化学反应分析
Types of Reactions
N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can occur at the methylene bridge or the aromatic rings.
Common Reagents and Conditions
- Oxidation: Potassium permanganate in an acidic medium
- Reduction: Lithium aluminum hydride in anhydrous ether
- Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation: Formation of carboxylic acids or ketones
- Reduction: Formation of alcohols or amines
- Substitution: Formation of substituted derivatives with various functional groups
科学研究应用
N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) has a wide range of applications in scientific research, including:
- Chemistry: Used as a crosslinking agent in polymer chemistry to create stable, three-dimensional network structures.
- Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to form stable complexes.
- Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
- Industry: Utilized in the production of advanced materials, such as hydrogels and nanocomposites, due to its unique chemical properties.
作用机制
The mechanism of action of N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) involves its ability to form stable covalent bonds with various molecular targets. The methylene bridge allows for the formation of crosslinked structures, which can enhance the stability and functionality of the resulting materials. The compound can interact with proteins, enzymes, and other biomolecules, influencing their activity and stability.
相似化合物的比较
Similar Compounds
- N,N’-Methylenebisacrylamide: A widely used crosslinking agent in polymer chemistry, known for its ability to form strong, stable gels.
- N,N’-Methylenebis(p-phenylsuccinimide): Similar in structure but lacks the isopropoxy groups, leading to different chemical properties and applications.
Uniqueness
N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) stands out due to the presence of isopropoxy groups, which can enhance its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of advanced materials and in biological research.
属性
CAS 编号 |
115906-23-5 |
|---|---|
分子式 |
C27H30N2O6 |
分子量 |
478.5 g/mol |
IUPAC 名称 |
1-[[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]methyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H30N2O6/c1-16(2)34-20-9-5-18(6-10-20)22-13-24(30)28(26(22)32)15-29-25(31)14-23(27(29)33)19-7-11-21(12-8-19)35-17(3)4/h5-12,16-17,22-23H,13-15H2,1-4H3 |
InChI 键 |
JVMQJWJMRMLTDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



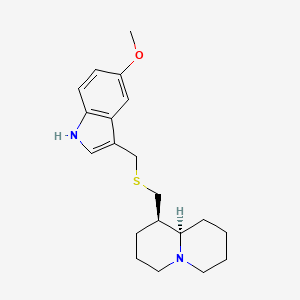
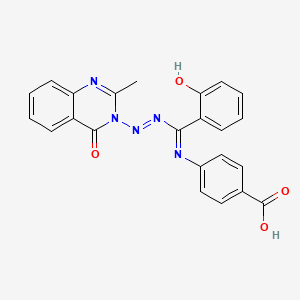
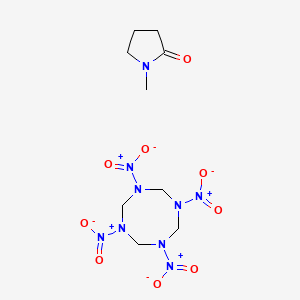

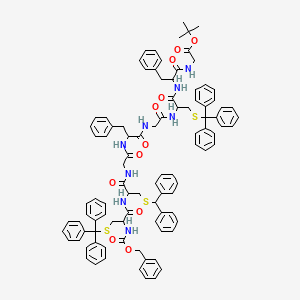
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
